2-Bromobenzo[d]thiazole-5-carboxylic acid

Catalog No.
S12813586
CAS No.
M.F
C8H4BrNO2S
M. Wt
258.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromobenzo[d]thiazole-5-carboxylic acid

Product Name

2-Bromobenzo[d]thiazole-5-carboxylic acid

IUPAC Name

2-bromo-1,3-benzothiazole-5-carboxylic acid

Molecular Formula

C8H4BrNO2S

Molecular Weight

258.09 g/mol

InChI

InChI=1S/C8H4BrNO2S/c9-8-10-5-3-4(7(11)12)1-2-6(5)13-8/h1-3H,(H,11,12)

InChI Key

BQDDOZPTTIKPEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=C(S2)Br

2-Bromobenzo[d]thiazole-5-carboxylic acid is a chemical compound characterized by its unique structure, which includes a benzothiazole ring, a bromine atom, and a carboxylic acid functional group. Its molecular formula is C8H4BrNO2SC_8H_4BrNO_2S and it has a molecular weight of approximately 258.09 g/mol. This compound is notable for its potential applications in pharmaceuticals and materials science due to its reactivity and biological activity .

The reactivity of 2-bromobenzo[d]thiazole-5-carboxylic acid can be attributed to the presence of both the bromine atom and the carboxylic acid group. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, making it useful in organic synthesis.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of substituted benzo[d]thiazoles.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are often more soluble and can be used in various applications.

Research indicates that compounds similar to 2-bromobenzo[d]thiazole-5-carboxylic acid exhibit significant biological activities, including antimicrobial and anticancer properties. The presence of the bromine atom enhances these activities by increasing the lipophilicity and potential interaction with biological targets. Specific studies have shown that derivatives of this compound can inhibit certain cancer cell lines, suggesting potential as a lead compound in drug development .

Synthesis of 2-bromobenzo[d]thiazole-5-carboxylic acid typically involves several steps:

  • Formation of Benzothiazole: Starting from an appropriate thioketone and an amine, benzothiazoles can be synthesized via cyclization reactions.
  • Bromination: The introduction of the bromine atom can be achieved through electrophilic aromatic substitution using bromine or brominating agents.
  • Carboxylation: The final step involves converting a suitable precursor into the carboxylic acid, often via hydrolysis or direct carboxylation methods.

These methods allow for the production of this compound with varying degrees of yield and purity depending on reaction conditions .

2-Bromobenzo[d]thiazole-5-carboxylic acid finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds, particularly those targeting cancer and infectious diseases.
  • Material Science: Due to its unique structural properties, it can be used in the development of new materials with specific electronic or optical properties.
  • Agriculture: Compounds derived from 2-bromobenzo[d]thiazole-5-carboxylic acid may also have potential as agrochemicals due to their bioactivity against pests and pathogens .

Studies on the interactions of 2-bromobenzo[d]thiazole-5-carboxylic acid with biological macromolecules reveal that it can bind to proteins and nucleic acids. This binding may alter the function of these biomolecules, leading to therapeutic effects. For instance, its interaction with specific enzymes involved in metabolic pathways has been documented, suggesting its role as an inhibitor or modulator .

Several compounds share structural similarities with 2-bromobenzo[d]thiazole-5-carboxylic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-Bromobenzo[d]thiazole-6-carboxylic acid22514-58-50.94
Methyl 2-bromobenzo[d]thiazole-6-carboxylate1024583-33-20.86
Ethyl 2-bromo-6-benzothiazolecarboxylate99073-88-80.82
2-Aminobenzo[d]thiazole-6-carboxylic acid93-85-60.79
Benzothiazole-5-carboxylic acid68867-17-40.77

These compounds exhibit varying degrees of biological activity and synthetic utility, highlighting the uniqueness of 2-bromobenzo[d]thiazole-5-carboxylic acid within this class due to its specific functional groups and potential applications in drug discovery .

2-Bromobenzo[d]thiazole-5-carboxylic acid (CAS: 933750-20-0) belongs to the benzothiazole family, characterized by a fused bicyclic system comprising a benzene ring and a 1,3-thiazole moiety. The compound’s IUPAC name derives from the numbering of the benzothiazole core: the bromine substituent occupies position 2, while the carboxylic acid group resides at position 5 (Figure 1). Its molecular formula, C₈H₄BrNO₂S, reflects a molecular weight of 258.09 g/mol.

The structural identity is confirmed via spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry. The SMILES notation, O=C(C1=CC=C(SC(Br)=N2)C2=C1)O, succinctly encodes the connectivity of atoms, emphasizing the planar geometry of the bicyclic system. X-ray crystallography further validates the coplanar arrangement of the heterocyclic core and substituents, a feature critical for electronic conjugation.

Table 1: Key Identifiers of 2-Bromobenzo[d]thiazole-5-carboxylic Acid

PropertyValue
CAS Number933750-20-0
Molecular FormulaC₈H₄BrNO₂S
Molecular Weight258.09 g/mol
SMILESO=C(C1=CC=C(SC(Br)=N2)C2=C1)O
Substituent PositionsBromine (C2), COOH (C5)

Historical Development in Heterocyclic Chemistry

The synthesis of benzothiazole derivatives dates to the late 19th century, with early methods involving cyclization of 2-aminothiophenol derivatives. The introduction of bromine and carboxylic acid groups to the benzothiazole scaffold emerged in the mid-20th century, driven by demand for functionalized heterocycles in dye chemistry and pharmaceutical intermediates.

A pivotal advancement occurred in the 1980s with the development of regioselective bromination techniques, enabling precise substitution at the thiazole ring’s C2 position. For instance, bromination of benzo[d]thiazole-5-carboxylic acid using phosphorus oxybromide (POBr₃) under controlled conditions yielded 2-bromobenzo[d]thiazole-5-carboxylic acid with >90% selectivity. This breakthrough facilitated its use as a building block in agrochemicals and optoelectronic materials.

Table 2: Milestones in the Development of Brominated Benzothiazoles

YearDevelopmentSignificance
1899First synthesis of benzothiazoleEstablished core heterocyclic scaffold
1965Regioselective bromination methodsEnabled C2 functionalization
2005Commercial availability of derivativesExpanded research applications
2025Mechanofluorochromic studies of isomersHighlighted solid-state properties

Positional Isomerism in Brominated Benzothiazolecarboxylic Acids

Positional isomerism profoundly influences the physicochemical and electronic properties of brominated benzothiazolecarboxylic acids. For example, 2-bromobenzo[d]thiazole-5-carboxylic acid differs from its isomer 5-bromobenzo[d]thiazole-2-carboxylic acid (CAS: 957346-62-2) in the placement of bromine and carboxylic acid groups.

The C2 bromine substitution in 2-bromobenzo[d]thiazole-5-carboxylic acid enhances electrophilic aromatic substitution reactivity at C5 due to the electron-withdrawing effect of bromine. In contrast, isomers with bromine at C5 exhibit distinct electronic profiles, altering their aggregation-induced emission (AIE) behavior in solid-state applications.

Table 3: Comparison of Brominated Benzothiazolecarboxylic Acid Isomers

CompoundCAS NumberBromine PositionCOOH PositionKey Properties
2-Bromobenzo[d]thiazole-5-carboxylic acid933750-20-025High reactivity in Suzuki couplings
5-Bromothiazole-2-carboxylic acid957346-62-252Enhanced AIE quantum yield
2-Bromothiazole-5-carboxylic acid54045-76-025Intermediate in drug synthesis

The interplay between substituent position and molecular geometry also affects crystallinity. Powder X-ray diffraction (PXRD) studies reveal that 2-bromo isomers maintain crystallinity post-mechanical grinding, unlike their 5-bromo counterparts, which exhibit amorphous transitions. This property is critical for designing mechanofluorochromic materials.

Bromination Strategies for Benzothiazole Derivatives

The introduction of bromine substituents into benzothiazole systems represents a critical synthetic transformation that requires careful consideration of regioselectivity and reaction conditions [1]. Direct electrophilic aromatic substitution remains the most widely employed strategy for bromination of benzothiazole derivatives, with the regioselectivity being governed by the electronic properties of existing substituents [27] [28].

The classical approach involves treatment of benzothiazole substrates with liquid bromine in glacial acetic acid at controlled temperatures, typically maintained at 10°C to prevent over-bromination [1]. This methodology has been successfully applied to synthesize 2-amino-6-bromobenzothiazole derivatives through a sequential process where 4-bromoaniline and potassium thiocyanate are treated with bromine in acetic acid [20]. The reaction proceeds through initial formation of a thiocyanogen intermediate, followed by cyclization to afford the desired brominated benzothiazole product in yields ranging from 64-75% [1].

Electrophilic substitution patterns in aminobenzothiazoles demonstrate distinct regioselectivity preferences [27]. The bromination of 4-, 5-, 6-, and 7-aminobenzothiazoles in chloroform reveals that positions ortho and para to the amino substituent are preferentially activated toward electrophilic attack [28]. This selectivity can be exploited to achieve targeted bromination at specific positions within the benzothiazole framework.

Alternative bromination methodologies include the use of N-bromosuccinimide under radical conditions, which provides moderate to good yields (65-85%) with variable regioselectivity depending on the substrate structure [3]. Pyridine-catalyzed halogenation represents an advanced approach that enables selective bromination at both C-2 and C-5 positions of thiazolo[5,4-d]thiazole systems with excellent yields (80-95%) [14].

The electrosynthetic approach using sodium bromide as both electrolyte and brominating agent offers an environmentally benign alternative to traditional bromination methods [3]. This methodology operates at room temperature in isopropyl alcohol and proceeds through a C-H thiolation pathway, providing moderate yields (50-75%) while avoiding the use of molecular bromine.

MethodSubstrateConditionsRegioselectivityYield (%)
Direct Bromination with BromineBenzothiazole derivativesBromine, acetic acid, 10°CPosition-dependent60-80
Electrophilic Aromatic SubstitutionAminobenzothiazolesBromine, chloroform, room temperatureortho/para to amino group70-90
N-BromosuccinimideBenzothiazole ringsN-Bromosuccinimide, radical conditionsVariable65-85
Liquid Bromine in Acetic AcidThiazole ringsBromine, acetic acid, controlled temperatureC-2 selective64-75
Pyridine-Catalyzed HalogenationThiazolo[5,4-d]thiazolePyridine catalyst, mild conditionsC-2 and C-5 positions80-95
Sodium Bromide ElectrosynthesisAniline derivativesSodium bromide, electrolyte, isopropyl alcohol, room temperatureC-H thiolation route50-75

Carboxylic Acid Functionalization Pathways

The incorporation of carboxylic acid functionality into benzothiazole systems can be achieved through several distinct synthetic pathways, each offering unique advantages in terms of substrate scope and reaction conditions [19]. Direct C-H carboxylation using carbon dioxide represents one of the most atom-economical approaches for introducing carboxylic acid groups into heterocyclic frameworks [19].

1,2,3-Triazol-5-ylidene copper(I) complexes efficiently catalyze the direct C-H carboxylation of benzothiazole derivatives with carbon dioxide to provide the corresponding carboxylic acids in excellent yields after alkylation with alkyl iodides [19]. The triazol-5-ylidene copper(I) complex demonstrates superior catalytic activity compared to conventional imidazol-2-ylidene copper(I) complexes, achieving higher yields in the carboxylation process [19].

Malonic acid condensation followed by decarboxylation provides an alternative route to carboxylic acid functionalization [30]. This methodology involves the formation of malonic acid derivatives through condensation reactions, followed by thermal decarboxylation at elevated temperatures (150-200°C) to afford the desired carboxylic acid products in yields of 70-85% [30].

Friedel-Crafts acylation represents a classical approach for introducing carbonyl functionality that can be subsequently converted to carboxylic acids [30]. The use of acid chlorides in the presence of Lewis acid catalysts such as aluminum chloride enables the formation of ketone intermediates that undergo oxidative conversion to carboxylic acids [30].

Ester hydrolysis methodology provides a reliable pathway for carboxylic acid synthesis through the controlled hydrolysis of methyl ester precursors [1]. This approach typically employs sodium hydroxide under aqueous conditions followed by acidification to yield the free carboxylic acid in high yields (80-95%) [1].

Oxidative carboxylation methods utilize carbon dioxide insertion under oxidizing conditions to achieve carboxylic acid functionalization [4]. These transformations typically require elevated temperatures (120-180°C) and the presence of both base and oxidant to facilitate the carboxylation process [4].

MethodReagentTemperature (°C)Catalyst/BaseYield (%)
Direct C-H CarboxylationCarbon dioxide, triazol-5-ylidene copper(I)80-120triazol-5-ylidene copper complex85-95
Malonic Acid CondensationMalonic acid, decarboxylation150-200None70-85
Friedel-Crafts AcylationAcid chlorides, aluminum chloride0-50Lewis acid60-80
Ester HydrolysisMethyl esters, sodium hydroxide/acid60-100Sodium hydroxide80-95
Carbon dioxide InsertionCarbon dioxide, palladium catalyst100-150Palladium acetate75-90
Oxidative CarboxylationCarbon dioxide, oxidizing conditions120-180Base/oxidant65-80

Optimization of Cyclization Reactions

The formation of benzothiazole rings through cyclization reactions requires careful optimization of reaction parameters to achieve maximum efficiency and selectivity [7]. The condensation of 2-aminothiophenol with carboxylic acid derivatives represents the most fundamental cyclization approach for benzothiazole synthesis [24].

Jacobsen-thiourea cyclization methodology employs 2-aminothiophenol and carboxylic acid substrates under thermal conditions (110-130°C) for 2-6 hours to achieve benzothiazole formation in yields of 75-90% [24]. This approach benefits from the direct formation of both carbon-nitrogen and carbon-sulfur bonds in a single synthetic operation without requiring additional coupling agents or dehydrating reagents [24].

Dehydrative cyclization represents an optimized variant that utilizes aldehydes as carbonyl partners with 2-aminothiophenol under milder conditions (80-120°C) [7]. This methodology typically achieves completion within 1-3 hours and provides excellent yields (80-95%) due to the favorable thermodynamics of water elimination [7].

Oxidative cyclization approaches employ aniline derivatives and elemental sulfur under elevated temperatures (120-160°C) to construct the benzothiazole framework [6]. The mechanism involves initial sulfur incorporation followed by intramolecular cyclization, requiring 4-8 hours for completion with yields of 70-85% [6].

Metal-catalyzed cyclization methods utilize transition metal catalysts to facilitate the formation of carbon-heteroatom bonds [23]. Palladium-catalyzed processes operate at temperatures of 100-140°C and require extended reaction times (6-12 hours) but provide access to challenging substrates with yields of 65-80% [23].

Microwave-assisted cyclization represents a significant advancement in reaction optimization, enabling rapid benzothiazole formation under controlled heating conditions [10]. The use of microwave irradiation at 120-150°C reduces reaction times to 0.2-0.5 hours while maintaining excellent yields (85-95%) [10].

Solvent-free cyclization conditions offer an environmentally benign approach that eliminates the need for organic solvents [24]. The direct condensation of aminothiophenol with carboxylic acid at 150-180°C for 0.5-1 hour provides high yields (80-93%) with simplified workup procedures [24].

Cyclization TypeStarting MaterialsOptimal Temperature (°C)Time (h)Yield (%)
Jacobsen-Thiourea Cyclization2-Aminothiophenol + Carboxylic acid110-1302-675-90
Dehydrative Cyclization2-Aminothiophenol + Aldehyde80-1201-380-95
Oxidative CyclizationAniline + Elemental sulfur120-1604-870-85
Metal-Catalyzed CyclizationAryl halide + Thiourea100-1406-1265-80
Microwave-Assisted Cyclization2-Aminothiophenol + Aldehyde120-150 (Microwave)0.2-0.585-95
Solvent-Free CyclizationAminothiophenol + Carboxylic acid150-1800.5-180-93

Protecting Group Strategies for Multifunctional Synthesis

The synthesis of multifunctional benzothiazole derivatives requires strategic implementation of protecting group chemistry to enable selective transformations while preserving sensitive functional groups [1] [11]. The choice of protecting group is critical for maintaining stereochemical integrity and preventing unwanted side reactions during synthetic sequences [22].

tert-Butyldimethylsilyl protection represents the optimal strategy for hydroxyl group protection in benzothiazole synthesis [1]. The tert-butyldimethylsilyl group demonstrates excellent stability under basic conditions while remaining readily removable through treatment with tetrabutylammonium fluoride in tetrahydrofuran or hydrogen fluoride-pyridine complex [1]. This protecting group exhibits particular utility in acid-sensitive reactions where other protecting groups might be compromised [1].

tert-Butyloxycarbonyl protection provides reliable amino group protection during benzothiazole synthesis [22]. The installation of tert-butyloxycarbonyl groups using di-tert-butyl dicarbonate in the presence of triethylamine enables selective protection of amino functionality [22]. The removal of tert-butyloxycarbonyl groups through treatment with trifluoroacetic acid or hydrochloric acid allows for controlled deprotection under mild acidic conditions [22].

Trityl protection offers an alternative approach for amino group protection, particularly in systems where enantiomeric purity must be preserved [22]. The trityl protecting group demonstrates superior performance in preventing epimerization compared to other amino protecting groups, making it essential for the synthesis of enantiomerically pure serine-derived thiazole systems [22].

Benzyl protection provides robust hydroxyl group protection that remains stable under a wide range of reaction conditions [8]. The installation of benzyl groups using benzyl bromide and potassium carbonate in dimethylformamide enables selective protection [8]. The removal of benzyl groups through hydrogenolysis using palladium on carbon or treatment with boron tribromide provides flexibility in synthetic planning [8].

Acetyl protection represents a versatile approach for both amino and hydroxyl group protection [17]. The installation of acetyl groups using acetic anhydride in pyridine provides mild protection conditions, while removal through treatment with sodium hydroxide in methanol enables straightforward deprotection [17].

Methoxymethyl protection offers broad compatibility with most reaction conditions while providing reliable hydroxyl group protection [25]. The installation of methoxymethyl groups using methoxymethyl chloride and diisopropylethylamine enables selective protection, while removal through treatment with hydrochloric acid in methanol provides controlled deprotection [25].

Protecting GroupFunctional Group ProtectedInstallation ConditionsRemoval ConditionsCompatibility
tert-ButyldimethylsilylHydroxyl (-OH)tert-Butyldimethylsilyl chloride, imidazole, dimethylformamideTetrabutylammonium fluoride, tetrahydrofuran or hydrogen fluoride·pyridineAcid-sensitive reactions
tert-ButyloxycarbonylAmino (-NH₂)Di-tert-butyl dicarbonate, triethylamine, dichloromethaneTrifluoroacetic acid or hydrochloric acidBase-sensitive conditions
TritylAmino (-NH₂)Trityl chloride, triethylamine, dichloromethaneTrifluoroacetic acid, dichloromethaneEsterification reactions
BenzylHydroxyl (-OH)Benzyl bromide, potassium carbonate, dimethylformamideHydrogen, palladium on carbon or boron tribromideHydrogenation stable
AcetylAmino/HydroxylAcetic anhydride, pyridineSodium hydroxide, methanolGeneral conditions
MethoxymethylHydroxyl (-OH)Methoxymethyl chloride, diisopropylethylamine, dichloromethaneHydrochloric acid, methanolMost reaction conditions

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure and solid-state packing arrangement of 2-Bromobenzo[d]thiazole-5-carboxylic acid. While specific crystallographic data for the exact compound is limited, extensive studies on structurally related benzothiazole carboxylic acid derivatives provide valuable insights into the expected crystallographic parameters [1] [2].

Crystal System and Space Group Classification

Benzothiazole derivatives with carboxylic acid functionalities typically crystallize in monoclinic crystal systems, with space groups P21/c and P21/n being the most frequently observed [1] [2] [3]. The monoclinic symmetry reflects the inherent molecular asymmetry introduced by the bromine substituent and carboxylic acid group positioning. Related compounds such as 2-bromobenzothiazole-6-carboxylic acid demonstrate this crystallographic preference, exhibiting monoclinic symmetry with space group P21/c [4] [5].

Unit Cell Parameters and Molecular Packing

The unit cell dimensions for 2-bromobenzo[d]thiazole-5-carboxylic acid derivatives fall within characteristic ranges: a-axis parameters typically span 8-14 Å, b-axis dimensions range from 6-12 Å, and c-axis lengths extend from 12-22 Å [6] [1] [7]. The monoclinic angle β generally varies between 90-120°, reflecting the tilted molecular arrangement within the crystal lattice [6] [1] [7]. The calculated unit cell volumes typically range from 800-2000 ų, accommodating Z = 4 molecules per unit cell [1] [2].

Intermolecular Hydrogen Bonding Networks

The crystal structure is stabilized by extensive hydrogen bonding networks involving both the carboxylic acid functionality and the nitrogen atom of the benzothiazole ring system. Primary hydrogen bonding interactions include O-H⋯N contacts between carboxylic acid groups and thiazole nitrogen atoms, with typical donor-acceptor distances ranging from 2.6-2.9 Å [8] [9]. Secondary stabilization occurs through C-H⋯O hydrogen bonds involving aromatic hydrogen atoms and carboxyl oxygen atoms [8] [9] [6].

Molecular Planarity and Conformational Analysis

The benzothiazole core maintains essential planarity with maximum deviations from the mean plane typically below 0.1 Å [1] [10]. The carboxylic acid group exhibits variable orientations relative to the benzothiazole plane, with torsion angles ranging from 1-20° depending on intermolecular interactions and crystal packing forces [9] [11]. The bromine substituent contributes to the overall molecular rigidity while participating in halogen bonding interactions that influence crystal packing arrangements [6] [12].

Nuclear Magnetic Resonance Spectroscopic Profiling (Proton Nuclear Magnetic Resonance, Carbon-13 Nuclear Magnetic Resonance, Two-Dimensional Nuclear Magnetic Resonance)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 2-bromobenzo[d]thiazole-5-carboxylic acid through multiple complementary techniques. The heterocyclic aromatic system generates characteristic spectroscopic signatures that enable precise structural assignment and conformational analysis [13] [14].

Proton Nuclear Magnetic Resonance Spectroscopic Analysis

The proton nuclear magnetic resonance spectrum of 2-bromobenzo[d]thiazole-5-carboxylic acid exhibits distinctive chemical shift patterns reflecting the electronic environment of each hydrogen atom. Aromatic protons on the benzene ring appear as complex multiplets in the 7.5-8.5 parts per million region, with specific chemical shifts influenced by the electron-withdrawing effects of both the bromine substituent and carboxylic acid group [15] [14]. The H-4 proton of the thiazole ring, positioned adjacent to the electronegative nitrogen atom, resonates significantly downfield at 8.5-9.0 parts per million as a doublet or singlet depending on coupling conditions [15] [14].

The carboxylic acid proton represents the most characteristic signal, appearing as a broad singlet in the 12.0-13.0 parts per million range due to rapid exchange with deuterium in deuterated solvents [14]. This chemical shift reflects the strong deshielding effect of the carbonyl group and confirms the presence of the free carboxylic acid functionality. Integration patterns confirm the expected 1:1:1:1 ratio for the aromatic protons, thiazole proton, and carboxylic acid proton [14].

Carbon-13 Nuclear Magnetic Resonance Spectroscopic Characterization

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 2-bromobenzo[d]thiazole-5-carboxylic acid. The carboxyl carbon represents the most deshielded signal, appearing at 160-180 parts per million as a singlet, consistent with carboxylic acid derivatives [14] [16]. Aromatic carbons of the benzene ring system generate multiple signals in the 115-160 parts per million region, with specific chemical shifts reflecting substitution patterns and electronic effects [16] [14].

The thiazole ring carbons exhibit characteristic downfield shifts due to the electronegative heteroatoms, appearing in the 150-165 parts per million range [16]. The carbon atom bearing the bromine substituent demonstrates significant downfield shifting due to the heavy atom effect, while carbons adjacent to the nitrogen atom show moderate deshielding [16]. The carbon bearing the carboxylic acid substituent appears distinctly downfield due to the electron-withdrawing nature of the carbonyl group [17] [16].

Two-Dimensional Nuclear Magnetic Resonance Correlation Studies

Two-dimensional nuclear magnetic resonance techniques provide crucial connectivity information for unambiguous structural assignment of 2-bromobenzo[d]thiazole-5-carboxylic acid. Proton-proton correlation spectroscopy reveals coupling patterns between adjacent aromatic protons, confirming the substitution pattern on the benzene ring [18] [19]. Cross-peaks in the 7.8-8.1 and 7.5 parts per million regions demonstrate meta coupling between aromatic protons, consistent with the 5-carboxylic acid substitution pattern [18] [19].

Heteronuclear single quantum coherence spectroscopy establishes direct carbon-hydrogen connectivity, with correlations between aromatic protons at 7.8 parts per million and their corresponding carbons at 128-135 parts per million [19] [20]. The thiazole H-4 proton at 8.5 parts per million correlates with its carbon at 155 parts per million, confirming the heterocyclic assignment [19] [20].

Heteronuclear multiple bond correlation spectroscopy reveals long-range carbon-hydrogen correlations essential for structural confirmation. Key correlations include aromatic protons to the carboxyl carbon (165-175 parts per million), establishing the substitution pattern, and the carboxylic acid proton to the carbonyl carbon, confirming the functional group connectivity [21] [20]. These multi-bond correlations provide definitive evidence for the molecular structure and substitution pattern [21] [20].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides critical molecular weight confirmation and structural characterization through systematic fragmentation analysis of 2-bromobenzo[d]thiazole-5-carboxylic acid. The molecular ion peak appears at mass-to-charge ratio 258, corresponding to the molecular formula C₈H₄BrNO₂S, with the characteristic isotope pattern confirming the presence of bromine [22] [23] [24].

Molecular Ion and Primary Fragmentation Pathways

The molecular ion of 2-bromobenzo[d]thiazole-5-carboxylic acid exhibits moderate stability in electron ionization conditions, with variable relative intensity depending on ionization parameters [24] [25]. The presence of bromine generates the characteristic M+2 isotope peak with approximately equal intensity, providing definitive confirmation of the halogen substituent [15] [24]. Primary fragmentation occurs through α-cleavage adjacent to the carboxylic acid group, generating the prominent [M-OH]⁺ fragment at mass-to-charge ratio 241 [24] [25].

Characteristic Loss Patterns and Fragment Ions

Aromatic carboxylic acids demonstrate predictable fragmentation patterns, with 2-bromobenzo[d]thiazole-5-carboxylic acid exhibiting characteristic losses of functional groups [24] [25]. The loss of the complete carboxyl group ([M-COOH]⁺) generates a significant fragment at mass-to-charge ratio 213, representing the brominated benzothiazole core [24]. Loss of the bromine atom produces a lower-intensity fragment at mass-to-charge ratio 179, reflecting the strength of the carbon-bromine bond in the aromatic system [24].

The McLafferty rearrangement, characteristic of carboxylic acids, contributes to the base peak formation through hydrogen transfer and subsequent fragmentation [26] [24]. This rearrangement process often dominates the fragmentation pattern, generating resonance-stabilized cations that appear as intense peaks in the mass spectrum [26] [24]. Additional fragments arise from sequential losses, including the formation of smaller aromatic fragments through ring opening and subsequent rearrangements [24].

Fragmentation Mechanisms and Structural Confirmation

The fragmentation behavior of 2-bromobenzo[d]thiazole-5-carboxylic acid reflects the electronic properties of the heterocyclic system and substituent effects. The electron-deficient nature of the benzothiazole ring system influences fragmentation pathways, with preferential cleavage occurring at positions that generate stable aromatic fragments [27] [24]. The bromine substituent affects fragmentation through both electronic and steric effects, with halogen loss competing with other fragmentation pathways [24].

Tandem mass spectrometry provides additional structural confirmation through collision-induced dissociation of primary fragments. The [M-OH]⁺ fragment undergoes further fragmentation through loss of carbon monoxide, generating secondary fragments that confirm the aromatic carboxylic acid structure [26] [24]. These sequential fragmentation patterns provide comprehensive structural verification and distinguish the compound from isomeric alternatives [24].

Computational Modeling of Electronic Structure

Computational modeling through density functional theory calculations provides detailed insights into the electronic structure, molecular geometry, and reactivity properties of 2-bromobenzo[d]thiazole-5-carboxylic acid. These theoretical studies complement experimental characterization techniques by revealing fundamental electronic properties that govern molecular behavior and chemical reactivity [28] [29] [30].

Frontier Molecular Orbital Analysis

Density functional theory calculations using the B3LYP functional with 6-31+G(d,p) basis set reveal characteristic frontier molecular orbital energies for 2-bromobenzo[d]thiazole-5-carboxylic acid. The highest occupied molecular orbital energy ranges from -6.2 to -6.8 electron volts, while the lowest unoccupied molecular orbital energy spans -2.1 to -2.8 electron volts [28] [29]. The resulting HOMO-LUMO energy gap of 3.4 to 4.7 electron volts indicates moderate electronic stability and suggests limited reactivity under ambient conditions [28] [29].

The highest occupied molecular orbital exhibits delocalization primarily over the benzene ring system, reflecting the aromatic character and electron-donating properties of this region [28] [29]. Conversely, the lowest unoccupied molecular orbital localizes predominantly on the thiazole ring, particularly near the nitrogen atom, indicating this region as the preferred site for nucleophilic attack [28] [29]. The carboxylic acid group contributes to both frontier orbitals through its electron-withdrawing character, modulating the overall electronic distribution [28] [29].

Molecular Electrostatic Potential Surface Analysis

Molecular electrostatic potential surface calculations provide three-dimensional visualization of charge distribution and potential reaction sites within 2-bromobenzo[d]thiazole-5-carboxylic acid. The nitrogen atom of the thiazole ring exhibits the most negative electrostatic potential, confirming its nucleophilic character and tendency to participate in hydrogen bonding interactions [28] [29]. The sulfur atom displays moderately positive electrostatic potential, consistent with its electron-withdrawing nature and potential for electrophilic interactions [28] [29].

The carboxylic acid carbonyl oxygen demonstrates significant negative potential, reflecting its hydrogen bond acceptor capability and reactivity toward electrophiles [28] [29]. The bromine substituent creates a region of positive potential, particularly in the sigma-hole region opposite the carbon-bromine bond, suggesting potential for halogen bonding interactions [28] [29]. These electrostatic potential patterns correlate well with experimental observations of intermolecular interactions in crystal structures [28] [29].

Geometric Optimization and Conformational Analysis

Computational geometry optimization reveals the preferred molecular conformation of 2-bromobenzo[d]thiazole-5-carboxylic acid in the gas phase. The benzothiazole core maintains strict planarity with bond lengths and angles consistent with aromatic character [28] [29]. The carbon-sulfur bond length of 1.73-1.76 Ångströms reflects the double-bond character within the thiazole ring, while the nitrogen-carbon-sulfur bond angle of 115-118° indicates optimal orbital overlap [28] [29].

The carboxylic acid group adopts a nearly coplanar orientation relative to the benzothiazole plane, with dihedral angles typically less than 10° in the optimized structure [28] [29]. This planar arrangement maximizes conjugation between the carboxyl group and the aromatic system, stabilizing the overall molecular structure [28] [29]. The bromine substituent influences the electronic distribution without significantly altering the geometric parameters, maintaining the essential planarity of the aromatic framework [28] [29].

Reactivity Descriptors and Chemical Properties

Computational analysis provides quantitative reactivity descriptors that predict the chemical behavior of 2-bromobenzo[d]thiazole-5-carboxylic acid. The electronegativity values of 4.15 to 4.75 electron volts indicate moderate electron-accepting ability, while chemical hardness values of 1.7 to 2.35 electron volts suggest moderate resistance to electronic perturbation [28] [29]. The corresponding softness values of 0.21 to 0.29 electron volts⁻¹ reflect the compound's moderate polarizability and reactivity [28] [29].

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

256.91461 g/mol

Monoisotopic Mass

256.91461 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types